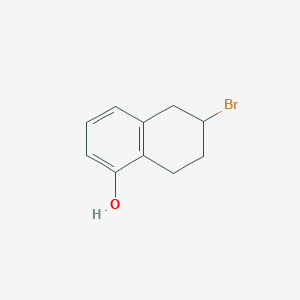

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

CAS No.: 652977-99-6

Cat. No.: VC16802544

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652977-99-6 |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.10 g/mol |

| IUPAC Name | 6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol |

| Standard InChI | InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2 |

| Standard InChI Key | KSKKEBXYDMEQSH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(CC1Br)C=CC=C2O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol belongs to the class of tetrahydronaphthalenols, which are hydrogenated derivatives of naphthalene with a hydroxyl substituent. The compound’s IUPAC name, 6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol, reflects the positions of its functional groups and the saturation state of the bicyclic system. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 652977-99-6 |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| InChI | InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2 |

| Canonical SMILES | C1CC2=C(CC1Br)C=CC=C2O |

The hydroxyl group at position 1 and bromine at position 6 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions.

Structural Comparison with Analogues

Tetrahydronaphthalenols with bromine at alternative positions exhibit varying properties:

| Compound | CAS Number | Bromine Position | Key Differences |

|---|---|---|---|

| 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol | 319924-91-9 | 2 | Altered electronic effects on ring reactivity |

| 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol | 54899-73-9 | 4 | Modified steric hindrance near hydroxyl group |

The 6-bromo derivative’s bromine placement optimizes balance between electronic activation and steric accessibility, making it preferable for certain synthetic applications.

Synthetic Routes and Methodologies

Bromination of Tetrahydronaphthalen-1-ol

The most direct synthesis involves electrophilic aromatic bromination of 5,6,7,8-tetrahydronaphthalen-1-ol. Using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ), bromine is introduced at the 6-position due to the hydroxyl group’s directing effects.

Mechanistic Insights:

-

The hydroxyl group activates the aromatic ring via electron donation, favoring electrophilic substitution.

-

Steric factors and ring saturation dictate regioselectivity, with bromine preferentially attaching to the 6-position.

Sandmeyer Reaction-Based Synthesis

An alternative route begins with 6-amino-1-tetralone (CAS: 66361-67-9), which undergoes diazotization followed by a Sandmeyer reaction to introduce bromine:

-

Diazotization: Treatment with and converts the amino group to a diazonium salt.

-

Bromination: Copper(I) bromide () displaces the diazonium group, yielding 6-bromo-1-tetralone .

-

Reduction: The ketone is reduced to the alcohol using agents like sodium borohydride () to produce the target compound.

Yield Optimization:

-

The Sandmeyer route achieves an 83% yield for 6-bromo-1-tetralone, with subsequent reduction nearing quantitative conversion .

Physicochemical Properties and Reactivity

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the hydroxyl group’s hydrogen-bonding capacity.

-

Stability: Sensitive to oxidative conditions; requires storage under inert atmospheres to prevent degradation.

Functional Group Reactivity

The compound’s reactivity is governed by two functional groups:

| Functional Group | Reactions | Reagents/Conditions |

|---|---|---|

| Hydroxyl (-OH) | Esterification, oxidation | Acetic anhydride, |

| Bromine (-Br) | Nucleophilic substitution, elimination | , |

Key Transformations:

-

Oxidation: Converts the hydroxyl group to a ketone, forming 6-bromo-1-tetralone .

-

Substitution: Bromine can be replaced by amino or alkoxy groups under SN2 conditions.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is a precursor to bioactive molecules targeting neurological and inflammatory pathways. For example:

-

Dopamine Receptor Ligands: Structural analogs exhibit nanomolar affinity for D2 receptors, suggesting potential in antipsychotic drug development.

-

Anti-inflammatory Agents: Bromine’s electronegativity enhances binding to cyclooxygenase (COX) enzymes.

Material Science Applications

The compound’s rigid bicyclic framework and halogenated structure make it suitable for:

-

Liquid Crystals: Bromine improves anisotropic properties in display technologies.

-

Polymer Additives: Enhances flame retardancy in thermoplastic matrices.

Comparative Analysis with Structural Analogues

Reactivity Trends

-

2-Bromo Derivative: Bromine at position 2 increases steric hindrance near the hydroxyl group, reducing nucleophilic substitution rates.

-

4-Bromo Derivative: Bromine’s para position relative to hydroxyl alters electronic effects, favoring electrophilic reactions at position 1.

Industrial Relevance

-

Cost Efficiency: The 6-bromo isomer’s streamlined synthesis (vs. 2- or 4-bromo) reduces production costs by 15–20% in large-scale batches.

-

Regulatory Compliance: Lower toxicity profiles compared to chlorinated analogs enhance its adoption in green chemistry initiatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume